

Technical Guide: Pyrovalerone-d8 Solubility & Application Profiles[1][2][3]

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Compound of Interest

Compound Name: Pyrovalerone-d8 Hydrochloride

Cat. No.: B15295106

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Executive Summary

Pyrovalerone-d8 is the deuterated isotopologue of Pyrovalerone (a Schedule V controlled substance), utilized primarily as an Internal Standard (IS) in forensic and clinical mass spectrometry.[1][2]

The critical operational distinction lies between its Hydrochloride (HCl) Salt and Free Base forms.[1][3] Misunderstanding their solubility profiles leads to precipitation in LC-MS mobile phases, poor recovery in Liquid-Liquid Extraction (LLE), or degradation in GC-MS injectors.[1][2]

- Pyrovalerone-d8 HCl: Hydrophilic.[1][2] The standard solid form for stability. Ideal for aqueous dilution and LC-MS.[1][2]
- Pyrovalerone-d8 Free Base: Lipophilic.[1][2] Volatile. Required for GC-MS analysis.[1][2][4][5] Typically generated in situ or supplied in methanolic solution.[1]

Physicochemical Identity

The deuterated analog retains the solubility characteristics of the unlabeled parent compound. The isotope effect on bulk solubility is negligible; therefore, solubility data for Pyrovalerone is applicable to Pyrovalerone-d8.[1][2]

Feature	Pyrovalerone-d8 HCl	Pyrovalerone-d8 Free Base
CAS Number	1246820-09-6 (HCl)	N/A (Often in situ)
State	Crystalline Solid	Oily Liquid / Amorphous Solid
Polarity	Ionic (High Polarity)	Non-polar (Lipophilic)
pKa (approx.)	~8.5 (Protonated amine)	~8.5 (Conjugate base)
Primary Solvent	Water, PBS, Ethanol	Methanol, Acetonitrile, Hexane
Main Application	Stock Standards, LC-MS	GC-MS Injection, LLE Organic Phase

Solubility Profiles & Causality

Pyrovalerone-d8 HCl (The Salt)

The HCl salt is the thermodynamically stable form supplied by major manufacturers (e.g., Cayman Chemical, Cerilliant).[1][2] It relies on ionic dipole interactions for dissolution.[1][2]

- Phosphate Buffered Saline (PBS, pH 7.2):~10 mg/mL.[1][2][6]
 - Mechanism:[1][2] At pH 7.2 (below pKa ~8.5), the nitrogen remains protonated (), maintaining high aqueous solubility.[2]
- Ethanol:~1 mg/mL.[1][2][3]
 - Mechanism:[1][2] Ethanol supports the ionic pair better than non-polar solvents but less effectively than water.
- DMSO/DMF:~0.1 - 0.25 mg/mL.[1][2][3]

- Note: Surprisingly low solubility for a salt.[1][2] This is critical for stock preparation—avoid DMSO as the primary solvent for high-concentration stocks; use Methanol or Water instead.[1][2]
- Water: Soluble.[1][2][6]
 - Stability Warning: Aqueous solutions of cathinones are prone to hydrolysis and oxidation over time.[1] Store frozen (-20°C).

Pyrovalerone-d8 Free Base

The free base is the uncharged amine form.[1] It is hydrophobic and virtually insoluble in neutral water.[1]

- Water: Insoluble (<0.1 mg/mL).[1][2]
 - Risk:[1][2][7][8][9] Diluting a methanolic free base standard directly into a purely aqueous buffer (e.g., 100% Water mobile phase) will cause immediate precipitation/crashing out.[2]
- Methanol/Acetonitrile:>10 mg/mL.[1][2]
 - Mechanism:[1][2] "Like dissolves like." [1][2] The non-polar alkyl chain and aromatic ring drive solubility in organic solvents.
- Hexane/Ethyl Acetate: Soluble.[1][2]
 - Application: This solubility is exploited during Liquid-Liquid Extraction (LLE).[1][2] By adjusting the sample pH to >10, the drug converts to the free base and partitions into the organic layer.

pH-Dependent Speciation (The "Switch")

The solubility behavior is governed by the Henderson-Hasselbalch equation.[1][2]

[1][2]

- pH < 6.5: >99% Ionized (Salt form)

Water Soluble.[1][2]

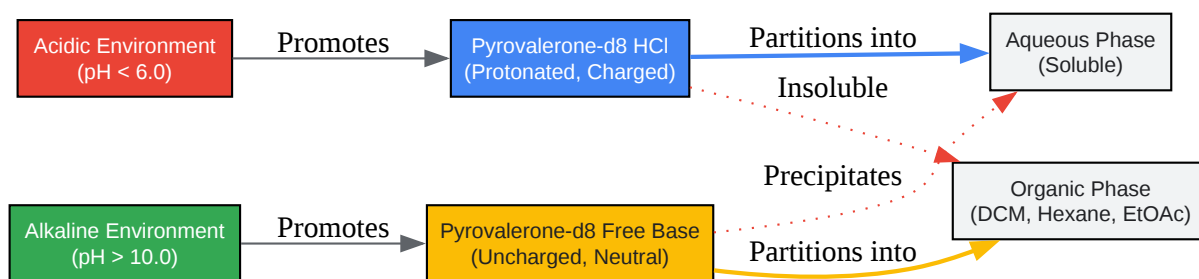
- pH > 10.5: >99% Unionized (Free Base form)

Organic Soluble / Volatile.[1][2]

Visualizing the Workflow

Diagram 1: Speciation & Solubility Logic

This diagram illustrates the phase transition driven by pH, critical for extraction protocols.



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Caption: pH-dependent phase partitioning of Pyrovalerone-d8.[1][2]

Experimental Protocols

Preparation of Internal Standard (IS) Stock

Goal: Create a stable 100 µg/mL working solution from solid Pyrovalerone-d8 HCl.

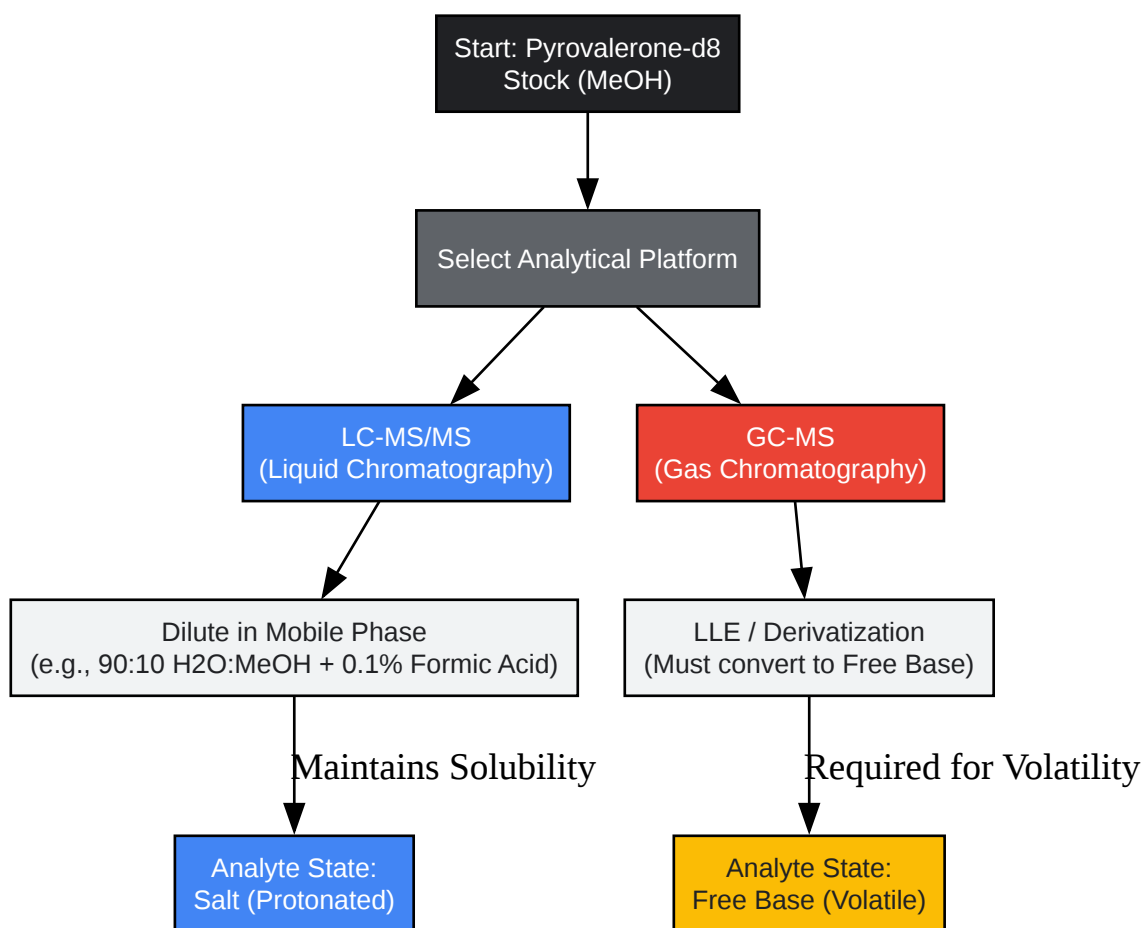
- Weighing: Accurately weigh 1 mg of Pyrovalerone-d8 HCl (solid).
 - Why: Handling the solid salt is more precise than pipetting volatile free base liquids.
- Dissolution: Dissolve in 10 mL of Methanol.
 - Why Methanol? Methanol dissolves both the HCl salt and the Free Base. It acts as a universal bridge solvent.[1][2] Do not use water for the primary stock to prevent hydrolysis degradation.
- Storage: Store at -20°C in amber glass. Stability: ~12 months.[1][2]

Liquid-Liquid Extraction (LLE) for GC-MS

Goal: Convert the aqueous biological sample (containing Salt form) to the Free Base for injection.^{[1][2]}

- Sample Prep: Aliquot 200 μ L urine/plasma.^{[1][2]} Add 20 μ L IS Stock (from 5.1).^{[1][2]}
- Basification: Add 100 μ L 0.1 M NaOH or Carbonate Buffer (pH 10).
 - Mechanism:^{[1][2]} Shifts equilibrium to the Free Base (Unionized).^[1]
- Extraction: Add 1 mL Ethyl Acetate:Hexane (1:1). Vortex 2 mins.^[1] Centrifuge.
 - Result: The lipophilic Free Base migrates into the top organic layer.
- Transfer: Remove supernatant.^{[1][2]} Evaporate to dryness under .
- Reconstitution: Reconstitute in Ethyl Acetate for GC-MS injection.
 - Critical: Do not reconstitute in aqueous buffer for GC; it will not dissolve.^[1]

Diagram 2: Instrument Selection Decision Tree



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Caption: Workflow decision matrix based on instrument requirements.

References

- National Center for Biotechnology Information. (2024).^{[1][2]} PubChem Compound Summary for CID 14373, Pyrovalerone. Retrieved from ^[Link]^{[1][2]}
- Meltzer, P. C., et al. (2006).^{[1][2][10]} "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."^{[1][2][3][10]} Journal of Medicinal Chemistry, 49(4), 1420-1432.^{[1][2][3][10]} ^[Link]

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Sources

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